molecular formula C11H11ClN2OS B2430048 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide CAS No. 1311803-89-0

2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide

Cat. No.: B2430048
CAS No.: 1311803-89-0
M. Wt: 254.73
InChI Key: LWYDXCFZOMXQDX-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is an organic compound with the molecular formula C10H11ClN2OS. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, a cyanomethyl group, and a methylacetamide group. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide typically involves the reaction of 4-chlorothiophenol with N-(cyanomethyl)-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide
  • N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is unique due to the presence of both a cyanomethyl group and a methylacetamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(cyanomethyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-14(7-6-13)11(15)8-16-10-4-2-9(12)3-5-10/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDXCFZOMXQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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